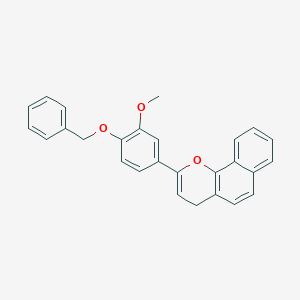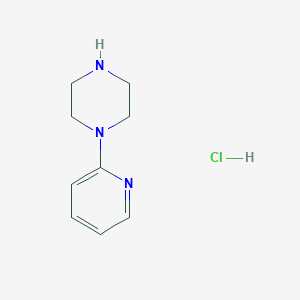
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile
Overview
Description
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that contains a pyrrole ring and a nitrile group. Its unique structure has made it a promising candidate for drug development and other scientific research.
Mechanism Of Action
The mechanism of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.
Biochemical And Physiological Effects
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to induce the production of heme oxygenase-1 (HO-1), an enzyme that has anti-inflammatory and antioxidant effects. In addition, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. One limitation of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many future directions for research on 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile. One area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based materials for use in various applications, including electronics and energy storage. Finally, further studies are needed to fully understand the mechanisms of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile and its potential applications in various fields.
Scientific Research Applications
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In agriculture, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a fungicide and insecticide. In materials science, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a building block for the synthesis of new materials.
properties
CAS RN |
134518-32-4 |
|---|---|
Product Name |
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3 |
InChI Key |
HJUAUQSIDCNJFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
SMILES |
CC(C)N1CC(=C(C1=N)C#N)O |
Canonical SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
synonyms |
1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

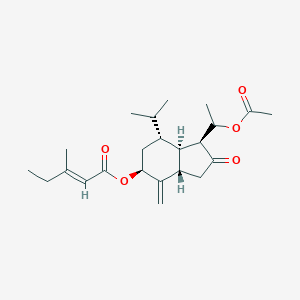
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
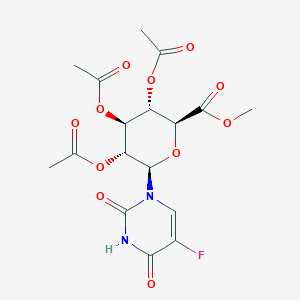
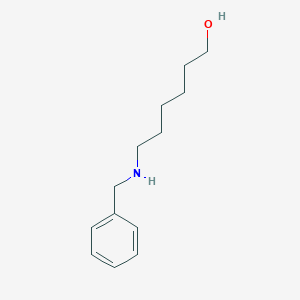
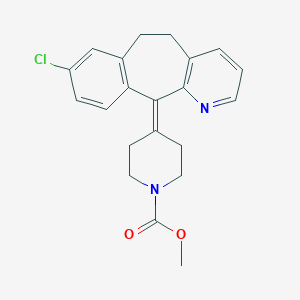
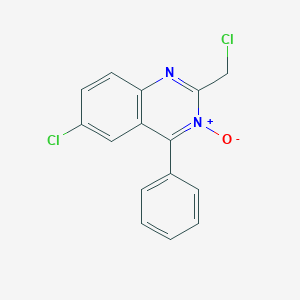
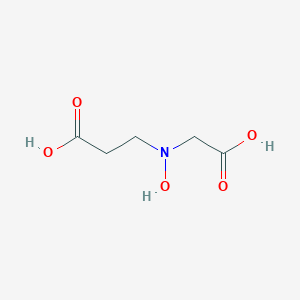

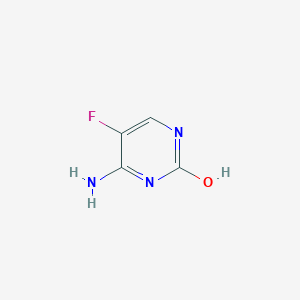
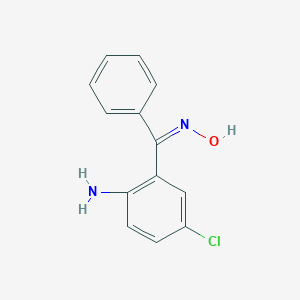
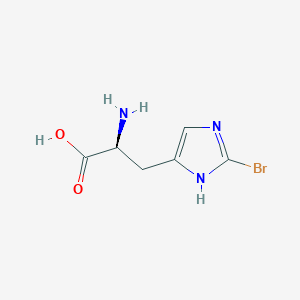
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
